N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. The compound is notable for its incorporation of a trifluoromethyl group, which enhances its biological activity and lipophilicity. This compound is primarily studied for its potential therapeutic applications, particularly in the treatment of various diseases.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It has been referenced in patents and scientific literature focusing on novel pharmaceutical compounds and their applications in treating diseases.
This compound falls under the category of benzenecarboxamides, which are known for their diverse biological activities. Its classification is further defined by the presence of a pyrazine ring and a trifluoromethyl group, making it a subject of interest in medicinal chemistry and drug development.
The synthesis of N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide typically involves multi-step organic reactions, including:
The synthesis may require specific conditions such as controlled temperatures, solvents, and catalysts to optimize yield and purity. Characterization of the synthesized compound is typically performed using techniques like NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry to confirm structure and composition.
N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide has a complex molecular structure featuring:
N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide can participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under controlled conditions to avoid side reactions, particularly due to the reactivity introduced by the trifluoromethyl group.
The mechanism of action for N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide is primarily related to its interaction with biological targets:
Research studies are needed to elucidate specific pathways affected by this compound, including binding affinities and downstream effects on cellular signaling.
N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide shows promise in several areas:
The systematic IUPAC name N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide defines this compound as a benzamide derivative featuring two distinct aromatic systems connected through amide and ether linkages. The core structure comprises a 3-(trifluoromethyl)benzoyl group linked via a nitrogen atom to a 3-(pyrazin-2-yloxy)aniline moiety. This molecular architecture classifies it among diaryl ether-based benzamides, a privileged scaffold in medicinal chemistry due to its conformational rigidity and capacity for target engagement [1].
The compound's molecular formula is C₁₈H₁₂F₃N₃O₂, with an average molecular mass of 359.307 g/mol and a monoisotopic mass of 359.088161 Da [1]. Synonyms include N-[3-(2-Pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzamide and N-[3-(pyrazin-2-yloxy)phenyl]-3-(trifluoromethyl)benzamide, reflecting minor variations in naming conventions. Registry numbers include ChemSpider ID 2984015 and RN 866157-13-3, essential identifiers for chemical tracking and patent literature [1].
Table 1: Key Chemical Identifiers of N-[3-(2-Pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide
Property | Value |
---|---|
Systematic IUPAC Name | N-[3-(2-Pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzamide |
Molecular Formula | C₁₈H₁₂F₃N₃O₂ |
Average Molecular Mass | 359.307 g/mol |
Monoisotopic Mass | 359.088161 Da |
ChemSpider ID | 2984015 |
Registry Number (RN) | 866157-13-3 |
MDL Number | MFCD05669943 |
Structurally, the molecule integrates three pharmaceutically significant features:
These elements collectively position this compound within the broader class of heteroaryl-containing benzamides, known for their diverse bioactivity profiles in oncology and targeted therapies [1] [3].
This benzamide derivative emerged during the early 2010s amid intensive research into Hedgehog (Hh) pathway inhibitors for oncology applications. Patents filed by 2013 describe structurally analogous compounds as potent modulators of this signaling cascade, which is aberrantly activated in basal cell carcinoma and other malignancies [3]. The compound represents an optimization of earlier benzamide scaffolds where:
Molecular modeling studies indicate the pyrazine oxygen and amide carbonyl form critical hydrogen bonds with residues in the Hedgehog pathway protein Patched1 (PTCH1), while the trifluoromethyl group engages in hydrophobic interactions within a lipophilic binding pocket [3]. This targeted design philosophy reflects a broader medicinal chemistry strategy to develop selective kinase and pathway inhibitors through rational structural modification.
Table 2: Therapeutic Context of Key Structural Analogs
Structural Feature | Biological Rationale | Therapeutic Area |
---|---|---|
Trifluoromethylbenzamide | Enhanced membrane permeability and target residence time | Oncology (Hedgehog pathway) |
Pyrazinyloxy linker | π-Stacking interactions with aromatic receptor residues | Kinase inhibition |
Diaryl ether linkage | Conformational restriction for selective binding | Signal transduction inhibition |
The compound's appearance in patent WO2014012511A1 (2014) as a Hedgehog pathway inhibitor underscores its therapeutic significance. This patent discloses analogs where similar benzamide scaffolds demonstrate potent inhibitory activity against cancer cell lines, particularly those dependent on aberrant Hh signaling [3]. Unlike earlier non-selective Hh inhibitors, this structural class exhibits improved selectivity profiles due to the steric and electronic properties imparted by the pyrazinyloxy substitution pattern.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3